molecular formula C14H13Cl2NO2S B5570536 2,5-dichloro-N-ethyl-N-phenylbenzene-1-sulfonamide

2,5-dichloro-N-ethyl-N-phenylbenzene-1-sulfonamide

Cat. No.: B5570536
M. Wt: 330.2 g/mol
InChI Key: BZZBSAZUKYYDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-ethyl-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, an ethyl group attached to the nitrogen atom, and a phenyl group attached to the sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-ethyl-N-phenylbenzene-1-sulfonamide typically involves the sulfonation of 2,5-dichloroaniline followed by the introduction of the ethyl and phenyl groups. One common method includes:

    Sulfonation: 2,5-dichloroaniline is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amidation: The resulting sulfonyl chloride is then reacted with ethylamine and phenylamine to form the final sulfonamide product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-ethyl-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s properties.

    Hydrolysis: The sulfonamide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or other reduced derivatives.

    Hydrolysis: Formation of the corresponding amine and sulfonic acid.

Scientific Research Applications

2,5-dichloro-N-ethyl-N-phenylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of antibacterial agents.

    Biological Studies: Investigated for its potential effects on various biological pathways.

    Industrial Chemistry: Used in the synthesis of dyes and pigments.

    Material Science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-ethyl-N-phenylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing essential folic acid, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloroaniline: A precursor in the synthesis of 2,5-dichloro-N-ethyl-N-phenylbenzene-1-sulfonamide.

    2,5-dichlorobenzene-1,4-diamine: Another dichlorinated benzene derivative with different functional groups.

    Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

2,5-dichloro-N-ethyl-N-phenylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-2-17(12-6-4-3-5-7-12)20(18,19)14-10-11(15)8-9-13(14)16/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZBSAZUKYYDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dichloro-N-ethyl-N-phenylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dichloro-N-ethyl-N-phenylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
2,5-dichloro-N-ethyl-N-phenylbenzene-1-sulfonamide
Reactant of Route 4
2,5-dichloro-N-ethyl-N-phenylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
2,5-dichloro-N-ethyl-N-phenylbenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
2,5-dichloro-N-ethyl-N-phenylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.